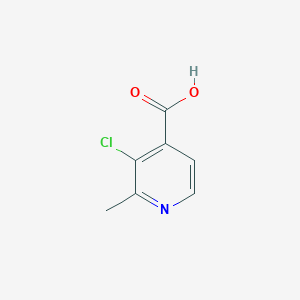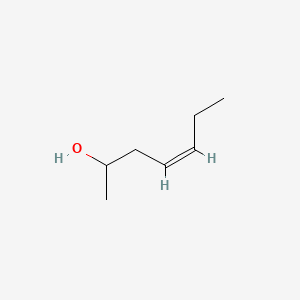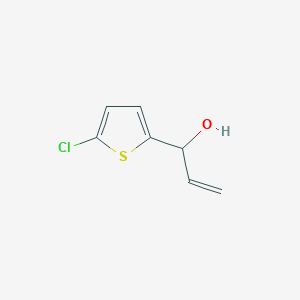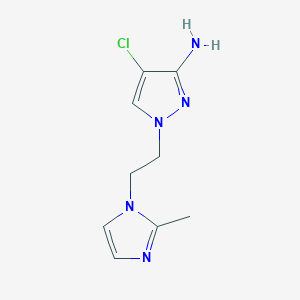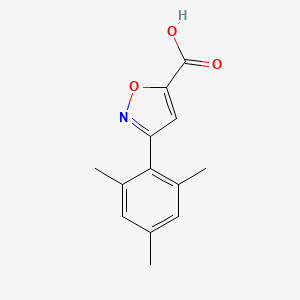![molecular formula C14H16ClN3O B13620942 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride is a chemical compound with a complex structure that includes an amino group, a benzamide group, and a methylpyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride typically involves multiple steps. One common method starts with the preparation of 2-amino-6-methylpyridine, which is then reacted with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridine compounds. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-6-methylpyridine: A precursor in the synthesis of the target compound.
2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide: A structurally related compound with similar properties.
Uniqueness
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H16ClN3O |
|---|---|
Peso molecular |
277.75 g/mol |
Nombre IUPAC |
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C14H15N3O.ClH/c1-10-5-4-6-11(17-10)9-16-14(18)12-7-2-3-8-13(12)15;/h2-8H,9,15H2,1H3,(H,16,18);1H |
Clave InChI |
LZWUJZYCOKVEHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)CNC(=O)C2=CC=CC=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13620859.png)



